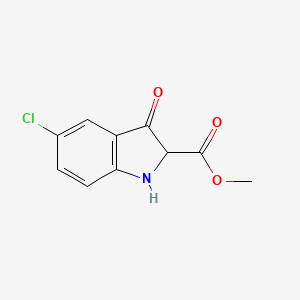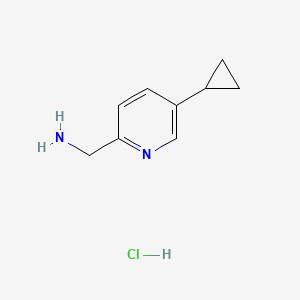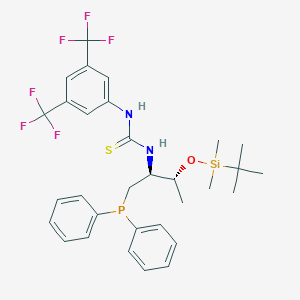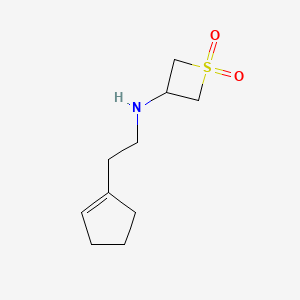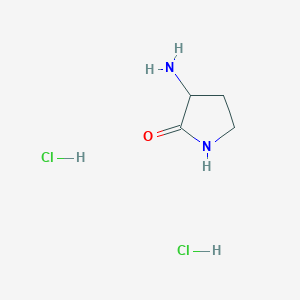![molecular formula C10H6ClN3 B15222545 4-Chloropyrazolo[1,5-a]quinoxaline](/img/structure/B15222545.png)
4-Chloropyrazolo[1,5-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloropyrazolo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinoxaline ring, with a chlorine atom attached at the 4th position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloropyrazolo[1,5-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloropyrazole with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-Chloropyrazolo[1,5-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced pyrazoloquinoxaline derivatives.
Substitution: Formation of various substituted pyrazoloquinoxaline derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 4-Chloropyrazolo[1,5-a]quinoxaline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it has been shown to inhibit certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
- 4-Chloropyrazolo[1,5-a]pyrazine
- Imidazo[1,5-a]pyrazolo[5,1-c]pyrazine
- Quinoxaline derivatives
Comparison: 4-Chloropyrazolo[1,5-a]quinoxaline is unique due to its specific ring structure and the presence of a chlorine atom at the 4th position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, while quinoxaline derivatives are known for their broad range of biological activities, the presence of the chlorine atom in this compound can enhance its binding affinity to certain molecular targets, making it a more potent bioactive molecule .
Properties
Molecular Formula |
C10H6ClN3 |
|---|---|
Molecular Weight |
203.63 g/mol |
IUPAC Name |
4-chloropyrazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C10H6ClN3/c11-10-9-5-6-12-14(9)8-4-2-1-3-7(8)13-10/h1-6H |
InChI Key |
FZBWXIQYKLEOEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=CC=NN23)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5,7-dihydrofuro[3,4-b]pyrazine](/img/structure/B15222463.png)
![Rel-2-(tert-butyl) 3-ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15222465.png)

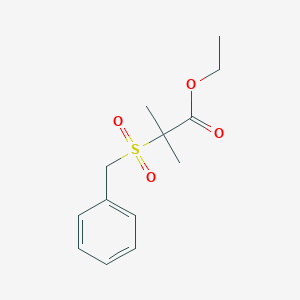
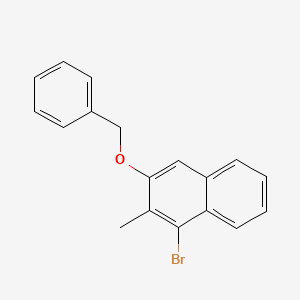

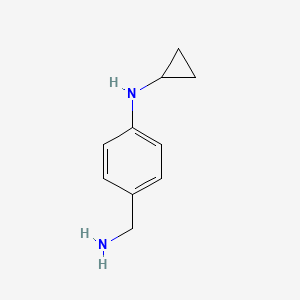
![3-Chlorobenzo[d]isoxazol-5-amine](/img/structure/B15222491.png)
